14,15-Epoxy-5,8,11-eicosatrienoic acid, also known as 14,15-EET, is a long-chain fatty acid that is part of the epoxyeicosatrienoic acids family. It is derived from arachidonic acid through enzymatic processes involving cytochrome P450 epoxygenases. This compound plays a significant role in various biological systems, particularly in cardiovascular functions and cellular signaling pathways.
The primary source of 14,15-EET is the metabolism of arachidonic acid, which occurs in various tissues including endothelial cells. The enzymes responsible for its synthesis are primarily from the cytochrome P450 family, particularly CYP2C and CYP2J isoforms.
14,15-EET is classified as an epoxide and a lipid mediator. It belongs to the broader category of eicosanoids, which are signaling molecules derived from fatty acids that have diverse biological activities.
The synthesis of 14,15-EET can occur through both natural and synthetic routes:
The enzymatic pathway for the biosynthesis of 14,15-EET includes several steps:
The molecular formula of 14,15-EET is , with a molecular weight of approximately 320.5 g/mol. It features a unique structure characterized by three double bonds located at positions 5, 8, and 11 along with an epoxide ring formed between carbons 14 and 15 .
14,15-EET undergoes several key chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 14,15-EET involves its interaction with various cellular targets:
These properties indicate that 14,15-EET is relatively stable under standard laboratory conditions but may require careful handling due to its reactive epoxide group.
14,15-Epoxy-5,8,11-eicosatrienoic acid has several important applications in scientific research:
14,15-Epoxy-5,8,11-eicosatrienoic acid (14,15-EET) is a cytochrome P450 (CYP) epoxygenase metabolite of arachidonic acid (AA; 5Z,8Z,11Z,14Z-eicosatetraenoic acid). Arachidonic acid is liberated from membrane phospholipids by phospholipase A₂ (PLA₂), making it available for oxidative metabolism. CYP epoxygenases catalyze the stereospecific addition of an oxygen atom across one of AA's double bonds, forming epoxyeicosatrienoic acids (EETs). Among the four possible EET regioisomers (5,6-; 8,9-; 11,12-; 14,15-EET), 14,15-EET is a major product in many tissues [1] [6].
The CYP2C and CYP2J subfamilies are the primary human epoxygenases responsible for 14,15-EET synthesis:
These enzymes typically generate enantiomeric mixtures. For 14,15-EET, CYP epoxygenases produce both the 14(R),15(S)-EET and 14(S),15(R)-EET enantiomers [6].
The generation of 14,15-EET is highly dependent on the tissue-specific expression of CYP epoxygenases:
Table 1: Key Human CYP Epoxygenases Generating 14,15-EET
CYP Isoform | Primary Tissue Expression | Dominant EET Regioisomers | Relative Contribution to 14,15-EET Synthesis |
---|---|---|---|
CYP2C8 | Liver, Endothelium, Kidney | 11,12-EET, 14,15-EET | High (Major source in endothelium with CYP2C9) |
CYP2C9 | Liver, Endothelium, Kidney | 14,15-EET, 11,12-EET | Very High (Dominant endothelial source) |
CYP2J2 | Heart, Endothelium, Kidney, GI, Lung | 14,15-EET, 11,12-EET | High (Dominant cardiac source; significant in other tissues) |
14,15-EET is a potent but labile signaling molecule. Its biological activity is rapidly attenuated through several metabolic pathways, with soluble epoxide hydrolase (sEH) mediated hydrolysis being the primary route.
Soluble Epoxide Hydrolase (sEH), located in the cytosol and peroxisomes, is the major enzyme responsible for the metabolic inactivation of 14,15-EET. sEH catalyzes the addition of a water molecule across the epoxide ring, converting 14,15-EET into the corresponding vicinal diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). This reaction proceeds via a nucleophilic attack mechanism [1] [4].
Key characteristics of this pathway:
While sEH-mediated hydrolysis is dominant, 14,15-EET undergoes additional metabolic fates, particularly when sEH activity is inhibited or saturated:
Table 2: Major Metabolic Pathways of 14,15-Epoxy-5,8,11-eicosatrienoic Acid (14,15-EET)
Metabolic Pathway | Key Enzyme(s) | Primary Metabolite(s) | Functional Consequence |
---|---|---|---|
Epoxide Hydrolysis | Soluble Epoxide Hydrolase (sEH) | 14,15-Dihydroxyeicosatrienoic Acid (14,15-DHET) | Primary inactivation; Reduced bioactivity; Excretion |
β-Oxidation | Peroxisomal/Mitochondrial FAO Enzymes | 10,11-Epoxy-16:2; 8,9-Epoxy-14:1; CO₂/H₂O | Partial inactivation; Shorter-chain active metabolites |
ω-Oxidation | CYP4A, CYP4F ω-Hydroxylases | ω-OH-14,15-EET; (ω-1)-OH-14,15-EET; Dicarboxylic acids | Minor inactivation pathway; Precursors for β-oxidation |
Phospholipid Incorporation | Acyltransferases | 14,15-EET esterified in PI, PC | Storage pool; Source for rapid release upon demand |
Chain Elongation | Fatty Acid Elongases (e.g., ELOVL) | 16,17-Epoxy-22:3; 14,15-Epoxy-20:2 | Alternative metabolic route; Potential novel signaling lipids |
Table 3: Synonyms for 14,15-Epoxy-5,8,11-eicosatrienoic Acid
Synonym | Source |
---|---|
14,15-EET | Common Abbreviation |
14,15-Epoxyeicosatrienoic acid | Scientific |
(14R,15S)-14,15-Epoxy-5Z,8Z,11Z-eicosatrienoic acid | Stereospecific |
(14S,15R)-14,15-Epoxy-5Z,8Z,11Z-eicosatrienoic acid | Stereospecific |
14(15)-EpETrE | Abbreviation |
14,15-Oxido-5,8,11-eicosatrienoic acid | Chemical |
all-cis-14,15-Epoxyeicosa-5,8,11-trienoic acid | Chemical |
JBSCUHKPLGKXKH-UHFFFAOYSA-N (InChIKey) | Identifier |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7